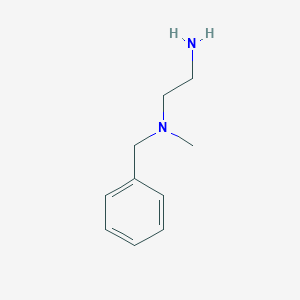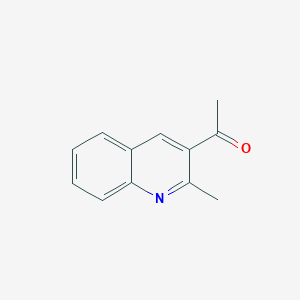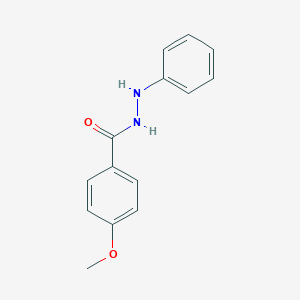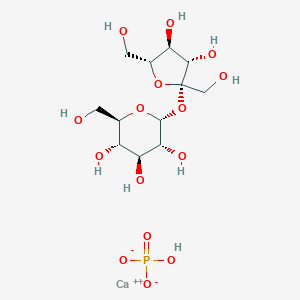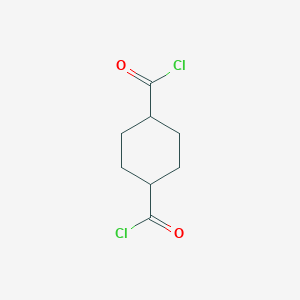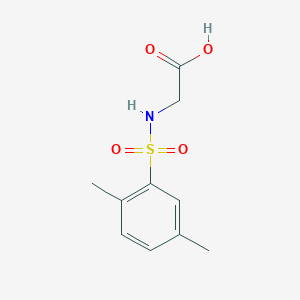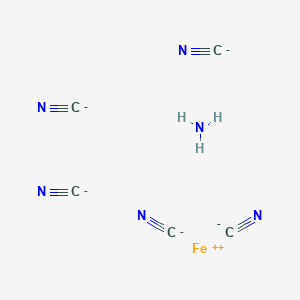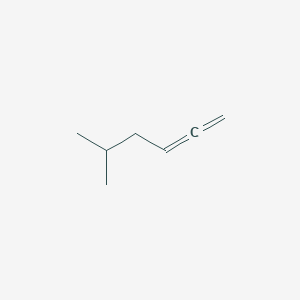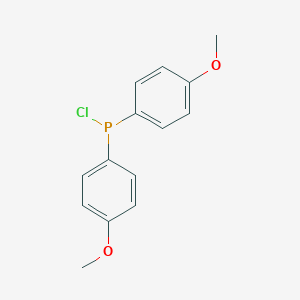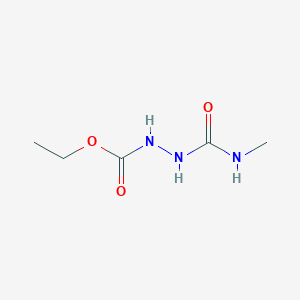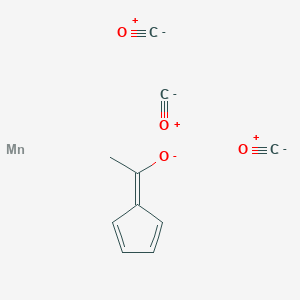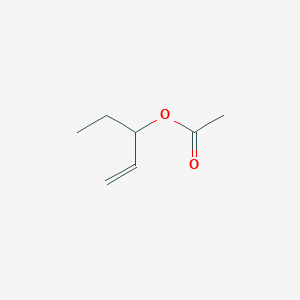
1-Penten-3-yl-Acetat
Übersicht
Beschreibung
1-Penten-3-yl Acetate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of 1-penten-3-ol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Wissenschaftliche Forschungsanwendungen
1-Penten-3-yl Acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant volatiles and its effects on insect behavior.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma
Wirkmechanismus
Target of Action
1-Penten-3-yl Acetate is a chemical compound with the molecular formula C7H12O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that this compound is involved in the synthesis ofpentyl leaf volatiles (PLVs) . These PLVs are produced via the 13-lipoxygenase pathway , which suggests that 1-Penten-3-yl Acetate may interact with enzymes in this pathway to produce PLVs .
Biochemical Pathways
1-Penten-3-yl Acetate is involved in the synthesis of pentyl leaf volatiles (PLVs), which are emitted by a diverse array of plant species . The synthesis of PLVs is associated with the 13-lipoxygenase pathway . This pathway is responsible for the production of a variety of oxylipins, which are involved in numerous plant physiological processes .
Result of Action
It’s known that plvs, which are synthesized with the involvement of this compound, can facilitate pathogen resistance in plants through the induction of select oxylipins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Penten-3-yl Acetate. For instance, light-dark transitions can trigger large emission bursts of both C5 and C6 green leaf volatiles (GLVs), including 1-Penten-3-yl Acetate . This suggests that light conditions can significantly influence the production and emission of this compound.
Biochemische Analyse
Biochemical Properties
It is known to be involved in the production of Green Leaf Volatiles (GLVs), a diverse group of fatty acid-derived compounds emitted by all plants . These GLVs are involved in a wide variety of developmental and stress-related biological functions .
Cellular Effects
The specific cellular effects of 1-Penten-3-yl Acetate are not well-documented. It is known that GLVs, which 1-Penten-3-yl Acetate contributes to, can have significant effects on cellular processes. For example, they have been documented following programmed cell death during senescence and a wide variety of biotic and abiotic stresses .
Molecular Mechanism
It is known to be involved in the “pyruvate overflow” mechanism as part of the pyruvate dehydrogenase (PDH) bypass pathway . This may contribute to the acetyl-CoA used for the acetate moiety of (Z)-3-hexen-1-yl acetate .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Penten-3-yl Acetate in laboratory settings are not well-documented. It is known that GLVs, which 1-Penten-3-yl Acetate contributes to, can have significant temporal effects. For example, GLV emission bursts from leaves were reported following light–dark transitions .
Metabolic Pathways
1-Penten-3-yl Acetate is involved in the production of GLVs via the 13-lipoxygenase pathway . This pathway involves a pool of fatty acids with a slow turnover time, responsible for the C6 alcohol moiety of (Z)-3-hexen-1-yl acetate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Penten-3-yl Acetate can be synthesized through the esterification of 1-penten-3-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of 1-Penten-3-yl Acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature conditions are crucial to ensure the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Penten-3-yl Acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1-Penten-3-yl Acetate can be hydrolyzed back to 1-penten-3-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 1-Penten-3-ol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-Penten-3-ol: The alcohol precursor to 1-Penten-3-yl Acetate.
Pentyl Acetate: Another ester with a similar fruity odor but different structural properties.
3-Penten-2-yl Acetate: A structural isomer with different reactivity and applications
Uniqueness: 1-Penten-3-yl Acetate is unique due to its specific structure, which imparts distinct chemical and sensory properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
pent-1-en-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKTTBPWZXARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336240 | |
| Record name | 1-Penten-3-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10500-11-5 | |
| Record name | 1-Penten-3-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Penten-3-yl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
